Bis(4-fluorobenzyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

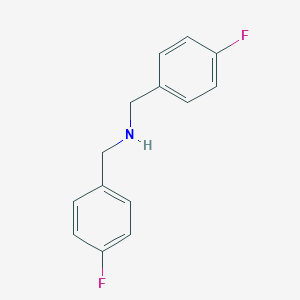

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFNPVWWPPJNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Fluorinated Organic Molecules

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and materials science. mdpi.comnumberanalytics.com Fluorine's high electronegativity and small atomic size dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.combeilstein-journals.org This "fluorine effect" can enhance thermal stability, chemical resistance, lipophilicity, and metabolic stability. mdpi.combeilstein-journals.orgnumberanalytics.com Consequently, organofluorine compounds are integral to the development of pharmaceuticals, advanced polymers, and other high-performance materials. mdpi.comnumberanalytics.com The synthesis of these molecules, however, presents unique challenges due to the scarcity of naturally occurring fluorinated compounds, prompting chemists to devise innovative fluorination strategies. mdpi.comsioc-journal.cn

Key Research Areas Involving Bis 4 Fluorobenzyl Amine

Synthetic Pathways to this compound and Analogues

The synthesis of this compound can be achieved through several routes, including direct synthesis strategies and reductive amination.

Direct Synthesis Strategies

Direct synthesis methods often involve the reaction of a primary amine with a suitable precursor. One documented method involves the self-coupling of 4-fluorobenzylamine (B26447). In a study, this reaction was carried out using a ruthenium catalyst, resulting in an 81% yield of this compound. ias.ac.in The reaction was purified using silica-gel column chromatography. ias.ac.in

Reductive Amination Routes

Reductive amination is a widely used method for synthesizing amines. This approach typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, 4-fluorobenzaldehyde (B137897) can be reacted with 4-fluorobenzylamine. chemsrc.com Another variation involves the reaction of 4-fluorobenzaldehyde with ammonia (B1221849), which can also yield this compound as a product alongside the primary amine, 4-fluorobenzylamine. chemsrc.com

In a specific example of reductive amination, 1,4-bis(4-aminobutyl)piperazine was reacted with 4-fluorobenzaldehyde in absolute ethanol (B145695) with 3 Å molecular sieves. The subsequent addition of sodium borohydride (B1222165) (NaBH4) as the reducing agent yielded 1,4-bis{4-[(4-fluorobenzyl)amino]butyl}piperazine. google.com While this example produces a different final molecule, the underlying reductive amination of a primary amine with 4-fluorobenzaldehyde is a relevant synthetic strategy. The use of various reducing agents like sodium triacetoxyborohydride (B8407120) or polymethylhydrosiloxane (B1170920) (PMHS) in the presence of catalysts has also been documented for reductive amination reactions. organic-chemistry.org

| Reactants | Reagents/Catalysts | Product | Yield (%) |

| 4-Fluorobenzylamine | Ruthenium catalyst | This compound | 81 ias.ac.in |

| 4-Fluorobenzaldehyde, 4-Fluorobenzylamine | Reducing agent | This compound | Not specified chemsrc.com |

| 1,4-bis(4-aminobutyl)piperazine, 4-Fluorobenzaldehyde | Sodium borohydride, 3 Å molecular sieves | 1,4-bis{4-[(4-fluorobenzyl)amino]butyl}piperazine | Not specified google.com |

Table 1: Synthesis of this compound and Analogues

Utilization as a Precursor in Organic Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules, particularly other substituted amines.

Formation of Substituted Amines

A significant application of primary amines, and by extension their secondary amine derivatives like this compound, is in ruthenium-catalyzed deaminative coupling reactions. This method allows for the synthesis of both symmetric and unsymmetric secondary amines. nih.gov The process involves the coupling of two primary amines, with the elimination of ammonia, to form a secondary amine. nih.govmarquette.edu

A catalytic system generated in-situ from a tetranuclear Ru–H complex with a catechol ligand has been shown to be effective for this transformation. nih.gov This catalytic method is highly chemoselective, enabling the coupling of two different primary amines to produce unsymmetrical secondary amines. nih.gov For example, the coupling of 4-fluorobenzylamine with 4-methoxybenzylamine (B45378) using a ruthenium catalyst has been reported to yield N-(4-fluorobenzyl)-N-(4-methoxybenzyl)amine. nih.gov This demonstrates the potential to use this compound or its primary amine precursor in these coupling reactions to generate a diverse range of secondary amines. The reaction is proposed to proceed through the formation of a Ru-imine species. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| 4-Fluorobenzylamine | 4-Methoxybenzylamine | Ru–H complex with catechol ligand | N-(4-fluorobenzyl)-N-(4-methoxybenzyl)amine | 66 nih.gov |

| 4-Chlorobenzylamine | - | Ru–H complex with catechol ligand | N,N-Bis(4-chlorobenzyl)amine | 92 nih.gov |

Table 2: Ruthenium-Catalyzed Deaminative Coupling Reactions

Ruthenium-Catalyzed Deaminative Coupling for Secondary Amine Formation

Derivatization for Dithiocarbamate (B8719985) Ligands

This compound serves as a key secondary amine precursor for the synthesis of N,N-disubstituted dithiocarbamate ligands. These ligands are of significant interest due to their strong metal-chelating properties. researchgate.netnih.gov The synthesis is typically a straightforward reaction where the amine is treated with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide, to form the corresponding sodium dithiocarbamate salt. This salt can then be reacted with various metal salts to form stable metal-dithiocarbamate complexes. researchgate.net

For instance, bis(N,N-di(4-fluorobenzyl)dithiocarbamato-S,S')M(II) complexes, where M can be cadmium (Cd) or mercury (Hg), have been prepared and characterized. researchgate.net The resulting complexes exhibit different structures depending on the metal center and crystallization conditions. The cadmium complex, for example, can form dimeric or trimeric structures, while the mercury complex typically adopts a mononuclear tetrahedral geometry. researchgate.net

Table 2: Synthesis of Metal Dithiocarbamate Complexes

| Precursor Amine | Reagents | Metal Salt (MCl₂) | Product | Reference |

|---|

These dithiocarbamate derivatives are valuable as single-source precursors for the preparation of metal sulfide (B99878) nanoparticles. researchgate.netnih.gov

Incorporation into Heterocyclic Systems

The structural framework of this compound can be integrated into a variety of heterocyclic structures, contributing to the synthesis of novel compounds with specific physical and chemical properties.

Heptazines, also known as tri-s-triazines, are nitrogen-rich heterocyclic compounds studied for their applications in materials science, particularly in organic electronics. mdpi.comwikipedia.orgacs.org Derivatives of heptazine can be synthesized by the reaction of cyameluric chloride (trichloroheptazine) with appropriate amines.

Specifically, 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA) has been synthesized from the reaction of cyameluric chloride with bis(4-fluorophenyl)amine (B3260371), a close structural analogue of this compound. mdpi.comresearchgate.net The synthesis involves heating a mixture of cyameluric chloride and an excess of bis(4-fluorophenyl)amine in a high-boiling solvent like xylene. The three bis(4-fluorophenyl)amine groups are introduced to functionalize the heptazine core, enhancing its solubility and modifying its electronic properties. mdpi.com The resulting compound, HAP-3FDPA, functions as an electron acceptor and has been utilized in the fabrication of deep-blue organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Table 3: Synthesis of Heptazine Derivative HAP-3FDPA

| Heptazine Precursor | Amine | Reaction Conditions | Product | Yield | Reference |

|---|

The 4-fluorobenzyl moiety can be incorporated into piperidine (B6355638) and piperidone rings, which are common scaffolds in medicinal chemistry. jksus.orgactascientific.com One key synthetic strategy is the Mannich-type condensation reaction. For example, 3,5-bis(2-fluorobenzylidene)-4-piperidone (B8390681) can be synthesized via the Claisen-Schmidt condensation of a piperidone with 2-fluorobenzaldehyde. scispace.com

A related and highly relevant synthesis is the selective reduction of such a system. The olefinic functional groups of 3,5-bis(2-fluorobenzylidene)-4-piperidone can be selectively reduced using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 3,5-bis(2-fluorobenzyl)-4-piperidone. nih.gov This reaction demonstrates a method for creating piperidone structures containing the specific fluorobenzyl groups present in this compound.

Table 4: Synthesis of a Bis(fluorobenzyl)piperidone Derivative

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Tropane (B1204802) analogues are bicyclic alkaloids that have been extensively studied for their interaction with monoamine transporters. nih.govnih.gov The bis(4-fluorophenyl) moiety is a key structural feature in many potent dopamine transporter (DAT) inhibitors. researchgate.net While direct synthesis from this compound is one possible route, many syntheses build the structure from tropinone (B130398) or its derivatives.

For example, 3α-[bis(4-fluorophenyl)methoxy]tropane serves as a foundational structure. To create analogues more closely related to this compound, the ether oxygen can be replaced with a nitrogen atom. This leads to the formation of 3α-[bis(4-fluorophenyl)methylamino]tropanes. nih.gov These compounds are synthesized to explore the structure-activity relationships of DAT inhibitors. The synthesis involves multi-step sequences starting from tropane precursors, where the bis(4-fluorophenyl)methylamino group is installed at the 3α-position. These benztropinamine analogues have shown high affinity and selectivity for the dopamine transporter. nih.gov

Cyclophosphazenes are inorganic heterocyclic compounds consisting of alternating phosphorus and nitrogen atoms. Their properties can be tuned by substituting the chlorine atoms on the phosphorus centers with various organic groups. nih.gov this compound derivatives, specifically N,N'-bis(4-fluorobenzyl)diamines, are used to create spirocyclic phosphazene structures.

The reaction of hexachlorocyclotriphosphazene (N₃P₃Cl₆) or octachlorocyclotetraphosphazene (B1205224) (N₄P₄Cl₈) with diamines containing the bis(4-fluorobenzyl) framework leads to the formation of spiro- and di-spiro-cyclophosphazenes. nih.govresearchgate.net For example, reacting N₃P₃Cl₆ with bis(4-fluorophenylmethyl)diamines in dry tetrahydrofuran (B95107) (THF) yields partly substituted bis(4-fluorophenylmethyl) spiro cyclotriphosphazenes. nih.gov These intermediates can be further reacted with other amines, such as pyrrolidine (B122466) or benzylamine, to replace the remaining chlorine atoms and generate fully substituted, stable phosphazene derivatives. nih.gov

Table 5: Synthesis of Spirocyclic Phosphazene Derivatives

| Phosphazene Precursor | Diamine | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| N₃P₃Cl₆ | Bis(4-fluorobenzyl)diamine | Dry THF | Partly substituted spiro-cyclotriphosphazene | nih.gov |

These reactions showcase the utility of the bis(4-fluorobenzyl) motif in constructing complex, multi-ring systems with potential applications in materials science and coordination chemistry. nih.govdergipark.org.tr

Formation of Tropane Analogues

Applications in Radiolabeling Chemistry (e.g., ¹⁸F-labeling precursors)

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the application of This compound as a direct precursor in ¹⁸F-radiolabeling chemistry for the synthesis of Positron Emission Tomography (PET) tracers. The available body of research predominantly focuses on the use of its mono-fluoro analogue, 4-fluorobenzylamine ([¹⁸F]FBA), as a versatile building block in this field.

While This compound contains the foundational fluorobenzyl structure, its utility as a starting material for introducing the positron-emitting isotope Fluorine-18 (¹⁸F) into molecules of interest is not documented in the reviewed literature. The methodologies for ¹⁸F-radiolabeling typically involve the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. Research in this area has concentrated on developing and utilizing more reactive and versatile ¹⁸F-labeled synthons, such as [¹⁸F]FBA, which can then be coupled to a target molecule.

Due to the lack of available data regarding the use of This compound in this specific context, no detailed research findings or data tables on its role as an ¹⁸F-labeling precursor can be presented. The focus of current radiochemical synthesis for developing PET tracers remains on more established and reactive precursors.

Reactivity and Mechanistic Investigations

Exploration of Reaction Mechanisms

The presence of two fluorobenzyl groups attached to a central nitrogen atom defines the characteristic reactivity of Bis(4-fluorobenzyl)amine. The electron-withdrawing nature of the fluorine atoms and the reactivity of the secondary amine moiety are key factors in its chemical behavior.

This compound and its hydrochloride salt can participate in nucleophilic substitution reactions. The secondary amine can act as a nucleophile, while the benzyl (B1604629) rings can be subject to substitution under certain conditions. The synthesis of the compound itself often involves a nucleophilic substitution reaction, where 4-fluorobenzyl chloride is treated with an ammonia (B1221849) equivalent.

In related structures, the amine groups are noted to be effective nucleophiles, readily reacting with various electrophiles. evitachem.com For instance, in the synthesis of N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine, a tertiary amine is formed via nucleophilic substitution where an amine displaces chloride ions. vulcanchem.com This highlights the general reactivity pattern for benzylamines in substitution reactions. The fluorine atoms on the benzyl rings can also potentially act as leaving groups in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or specific activation. smolecule.com

The Schmidt reaction is a versatile organic reaction where an azide (B81097) reacts with a carbonyl compound or a tertiary alcohol under acidic conditions to yield an amine or an amide, respectively, with the expulsion of nitrogen gas. wikipedia.orgorganic-chemistry.org The reaction proceeds through a rearrangement of an azido (B1232118) intermediate. wikipedia.org

While direct studies on this compound undergoing a Schmidt reaction are not prominent in the literature, related transformations highlight the principles of this reaction. For example, a process involving the treatment of (2-chlorophenyl)-bis-(4-fluorophenyl)methanol with sodium azide and sulfuric acid leads to the formation of an N,1,1-triaryl imine. mdpi.comresearchgate.net This transformation is described as a consecutive process involving nucleophilic substitution followed by a Schmidt reaction. mdpi.comresearchgate.net In this type of reaction, an alkyl or aryl group migrates from a carbocationic center to a nitrogen atom of the azide group, leading to the formation of a C=N bond and the loss of dinitrogen. mdpi.comresearchgate.netresearchgate.net

The general mechanism for the Schmidt reaction on a tertiary alcohol involves the formation of a carbocation, which is then attacked by hydrazoic acid. The subsequent rearrangement leads to the final imine or amine product after hydrolysis. wikipedia.orgresearchgate.net

Catalytic processes involving derivatives of this compound, particularly those forming secondary amines, have been subject to mechanistic and kinetic scrutiny. These studies provide insight into the electronic effects of the para-fluoro substituent on reaction rates and pathways.

Kinetic isotope effect (KIE) studies are crucial for determining the rate-limiting steps of a reaction. In the context of ruthenium-catalyzed deaminative coupling of primary amines to form secondary amines, isotope studies have provided significant mechanistic insights. marquette.edunih.gov For the coupling of 4-methoxybenzylamine (B45378), a significant carbon isotope effect was observed at the α-carbon (C(1) = 1.015(2)), suggesting that the C-N bond cleavage is involved in the turnover-limiting step. marquette.edunih.gov

Furthermore, in a cross-coupling reaction between aniline-d7 (B85245) and 4-methoxybenzylamine, a notable amount of deuterium (B1214612) (18% D) was incorporated into the methylene (B1212753) (CH2) position of the product. marquette.edunih.govscispace.com This observation points towards a reversible imine-to-amine hydrogenation-dehydrogenation process occurring during the formation of the secondary amine product. marquette.edu These findings, while not on this compound itself, are directly relevant to the catalytic coupling of 4-fluorobenzylamine (B26447) and suggest that similar mechanistic pathways and rate-limiting steps are likely operative.

Hammett plots are used to evaluate the electronic effects of substituents on the reaction rate, providing information about the transition state of the rate-determining step. For the ruthenium-catalyzed deaminative coupling of a series of para-substituted benzylamines (4-X-C₆H₄CH₂NH₂), a Hammett plot was constructed by correlating the logarithm of the relative reaction rates (log(kₓ/kₕ)) with the Hammett substituent constant (σₚ). marquette.edunih.gov

The plot, which included the 4-fluoro substituent (X = F), yielded a linear correlation with a negative rho (ρ) value of -0.79 ± 0.1. marquette.edunih.gov This negative ρ value indicates that electron-donating groups accelerate the reaction, while electron-withdrawing groups (like fluorine) slow it down. This suggests the buildup of positive charge at or near the benzylic position in the transition state of the rate-determining step. marquette.edunih.gov The data supports a mechanism where the C-N bond cleavage is the turnover-limiting step. marquette.edunih.gov

| Substituent (X) | Hammett Constant (σₚ) | Relative Rate (log(kₓ/kₕ)) |

|---|---|---|

| OMe | -0.27 | 0.25 |

| Me | -0.17 | 0.15 |

| H | 0.00 | 0.00 |

| F | 0.06 | -0.05 |

| Cl | 0.23 | -0.18 |

| CF₃ | 0.54 | -0.40 |

Catalytic Reaction Mechanisms and Kinetic Studies

Isotope Effect Analysis

Radical Reactivity Profiles

The study of radical reactions involving fluorinated organic compounds is an active area of research. While specific radical reactivity profiles for this compound are not extensively detailed, studies on structurally related molecules provide insights. For instance, the radical reactivity of poly(frustrated radical pairs) has been tested in the homolytic cleavage of the C-O bond of bis(4-fluorophenyl)methyl 4-(trifluoromethyl)benzoate. acs.org This demonstrates that the bis(4-fluorophenyl)methyl moiety can be involved in radical generation.

Additionally, organoselenium compounds like bis(4-fluorophenyl) diselenide are known to participate in radical-mediated reactions. The solvent can play a crucial role in these reactions, with acetonitrile (B52724) (CH₃CN) sometimes minimizing radical quenching and leading to higher yields compared to other solvents like DMSO. The generation of iminoxyl radicals from oximes and their subsequent reactions, such as abstracting hydrogen atoms from allylic or benzylic positions, is another well-established area of radical chemistry that could be conceptually related. beilstein-journals.org These examples suggest that under appropriate conditions, such as photolysis or reaction with radical initiators, the benzylic C-H bonds in this compound could be susceptible to radical abstraction.

Reactions with Sulfate (B86663) and Hydroxyl Radicals

Direct experimental studies on the reaction kinetics and mechanisms of this compound with sulfate (SO₄•⁻) and hydroxyl (HO•) radicals are not extensively detailed in the available literature. However, insights can be drawn from studies on structurally related compounds.

The oxidation of N-(arylsulfonyl)benzylamines, which also possess a benzylic C-H bond, has been achieved using potassium persulfate (K₂S₂O₈), which generates sulfate radicals upon heating. nih.gov This suggests a plausible reaction pathway for this compound, where the sulfate radical would initiate the reaction. The proposed mechanism involves the sulfate radical anion playing a dual role, initiating both hydrogen atom abstraction (HAT) and a single electron transfer (SET). nih.gov

For secondary amines, reaction with hydroxyl radicals is a common degradation pathway. The oxidation process for a tertiary amine, a related functional group, is known to proceed via a single electron transfer from the amine's non-bonding electron pair to form a radical cation. This is often followed by the cleavage of an alpha-C-H bond. A similar pathway could be anticipated for the secondary amine in this compound.

Identification of Radical Intermediates

Consistent with the reaction mechanisms for analogous compounds, several radical intermediates can be proposed for the reaction of this compound with sulfate and hydroxyl radicals.

In a reaction initiated by the sulfate radical, the initial step is likely the abstraction of a hydrogen atom from one of the benzylic positions (-CH₂-) of this compound. nih.gov This would generate a stable benzylic radical. Following this, a single electron transfer (SET) from this radical intermediate could occur, leading to the formation of a cationic species. nih.gov

Alternatively, a reaction pathway involving an initial single electron transfer from the nitrogen atom would produce a radical cation. This intermediate could then undergo deprotonation at the adjacent benzylic carbon to form an α-aminoalkyl radical. These proposed intermediates are central to understanding the subsequent degradation or transformation products of the parent molecule.

Chelation and Coordination Behavior in Ligand Design

This compound serves as a valuable precursor in the synthesis of sophisticated chelating ligands. Its secondary amine functionality allows for straightforward conversion into moieties with strong metal-coordinating capabilities. A prominent example is its reaction with carbon disulfide in the presence of a base to form the N,N-di(4-fluorobenzyl)dithiocarbamate anion. This dithiocarbamate (B8719985) ligand is a powerful bidentate chelator, binding to metal ions through its two sulfur atoms.

This chelating agent has been used to synthesize a variety of metal complexes with metals such as Cadmium(II), Mercury(II), and Zinc(II). researchgate.netresearchgate.net X-ray crystallography studies have confirmed the structures of these complexes, revealing different coordination geometries depending on the metal center and crystallization conditions. researchgate.netresearchgate.net For instance, the mononuclear Mercury(II) complex exhibits a tetrahedral geometry, while the Cadmium(II) complex can form dimeric and trimeric structures with coordination geometries ranging from square pyramidal to distorted octahedral. researchgate.net The Zinc(II) dithiocarbamate complex can also adopt varied geometries, including tetrahedral, trigonal bipyramidal, and distorted octahedral, particularly when co-ligands like pyridine (B92270) or bipyridine are introduced. researchgate.net

| Metal Ion (M) | Complex Formula | Coordination Geometry | Structural Notes | Reference |

|---|---|---|---|---|

| Cadmium(II) | [Cd(S₂CN(CH₂C₆H₄F)₂)₂] | Intermediate between square pyramid and trigonal bipyramid (Dimeric form) | Forms dimeric and trimeric structures depending on recrystallization solvent. | researchgate.net |

| Mercury(II) | [Hg(S₂CN(CH₂C₆H₄F)₂)₂] | Tetrahedral | Mononuclear complex. | researchgate.net |

| Zinc(II) | [Zn(S₂CN(CH₂C₆H₄F)₂)₂(py)] | Intermediate between trigonal bipyramidal and tetragonal pyramidal | Pyridine (py) acts as a co-ligand. | researchgate.net |

| Zinc(II) | [Zn₂(S₂CN(CH₂C₆H₄F)₂)₄(bpy)] | Intermediate between trigonal bipyramidal and tetragonal pyramidal | Dinuclear complex bridged by 4,4'-bipyridine (B149096) (bpy). | researchgate.net |

| Zinc(II) | [Zn(S₂CN(CH₂C₆H₄F)₂)₂(bpy')] | Distorted Octahedral | Mononuclear complex with 2,2'-bipyridine (B1663995) (bpy') as a co-ligand. | researchgate.net |

The design of ligands based on such frameworks is particularly significant in the field of nuclear medicine. Dithiocarbamate complexes are extensively researched for developing radiopharmaceuticals, especially with technetium-99m (⁹⁹ᵐTc) and rhenium (Re) isotopes. bohrium.com The stable fac-[M(CO)₃]⁺ core (where M = Re or ⁹⁹ᵐTc) is a common platform for radiolabeling, and ligands are designed to coordinate strongly to this core. nih.govmdpi.com These metallic fragments are then attached to biologically active molecules to target specific sites in the body for diagnostic imaging or therapy. nih.gov The ability to form stable complexes, as demonstrated by the derivatives of this compound, is a critical attribute for ligands in these applications. bohrium.com

Structural Elucidation and Computational Analysis

X-ray Crystallography and Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for Bis(4-fluorobenzyl)amine is not found in the surveyed literature, extensive crystallographic analysis of its parent amine, 4-fluorobenzylamine (B26447), and its derivatives provides a robust model for its likely solid-state behavior. researchgate.netiucr.org These studies reveal the critical role of hydrogen bonding and other weak intermolecular interactions in defining the crystal lattice.

The solid-state structure of this compound would be dictated by a network of intermolecular interactions. Based on related structures, the following interactions are anticipated to be significant:

N-H···F/N-H···π Hydrogen Bonds: The secondary amine group (N-H) is a hydrogen bond donor. It can form hydrogen bonds with the fluorine atoms of neighboring molecules (N-H···F) or with the electron-rich π-system of an adjacent aromatic ring (N-H···π).

C-H···F and C-H···π Interactions: The aromatic and benzylic C-H groups can act as weak hydrogen bond donors, interacting with fluorine atoms or π-systems. researchgate.net In the crystal structure of a nickel(II) complex, molecules are linked into screw chains by weak C-H···F hydrogen bonds. iucr.org Similarly, studies on supramolecular assemblies of 4-fluorobenzylamine highlight the importance of C-H···F and C-H···π interactions in building the architecture. researchgate.net

These cooperative interactions—ranging from strong hydrogen bonds to weaker C-H···F and dispersion forces—are crucial in stabilizing the three-dimensional supramolecular assembly in the solid state. researchgate.netscience.gov

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of a molecule in its solid form, known as its conformation, is fundamental to understanding its physical and chemical properties. X-ray crystallography is the definitive method for determining molecular conformation in the crystalline state.

While a specific crystal structure for this compound was not found in the reviewed literature, analysis of closely related structures provides significant insight into the likely conformational behavior. For instance, studies on piperidone rings substituted with two 4-fluorophenyl groups reveal distinct conformational preferences. In the case of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, the molecule adopts a normal chair conformation, with the aryl groups oriented equatorially. nih.gov Similarly, the piperidine-4-one ring in 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one exists in a distorted chair conformation. jksus.org In larger, more complex molecules, the dihedral angles between the fluorophenyl rings can be significant, such as the 77.1° and 77.3° angles observed between the fluoro-substituted rings in a functionalized tetrahydropyridine (B1245486) derivative. iucr.org The packing of these molecules in the crystal lattice is governed by a network of intermolecular interactions, which can be elucidated using techniques like Hirshfeld surface analysis. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate molecular properties that can be difficult or impossible to measure experimentally. These methods allow for the detailed analysis of electronic structure, molecular orbitals, and the non-covalent forces that dictate molecular assembly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govajrconline.org A small energy gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. ajrconline.org

Quantum chemical calculations, often performed using DFT, are used to determine these energy levels. For HAP-3FDPA, a complex containing bis(4-fluorophenyl)amine (B3260371) units, the calculated HOMO and LUMO energy levels were -5.90 eV and -1.64 eV, respectively, resulting in a small energy gap that indicates significant charge transfer character. mdpi.com The HOMO was found to be distributed over the bis(4-fluorophenyl)amine units, while the LUMO was located on the heptazine core. mdpi.com In other compounds featuring bis(4-fluorophenyl) groups, such as a piperidone derivative, the HOMO-LUMO energy gap was calculated to be 8.37 eV. nih.gov These calculations are crucial for predicting the electronic behavior and potential applications of new materials. dntb.gov.ua

Table 1: Calculated Frontier Orbital Energies for a Related Compound

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| HAP-3FDPA | DFT | -5.90 | -1.64 | 4.26 | mdpi.com |

| BFDP | CAM-B3LYP/6-311G++(d,p) | -8.50 | 0.13 | 8.37 | nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.comacs.org By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify key non-covalent interactions, such as hydrogen bonds and van der Waals forces, which stabilize the crystal packing. nih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. iucr.orgmdpi.com

In crystals of compounds containing 4-fluorophenyl groups, Hirshfeld analysis reveals several critical interactions. Analysis of a fluorinated piperidone derivative showed that the most significant contributions to crystal packing were from H···H (50.4%), H···F/F···H (20.0%), and C···H/H···C (14.3%) contacts. nih.gov Other interactions, including C···F/F···C (1.6%) and F···F (1.6%), were also present. nih.gov Similarly, for a related imine compound, H···H interactions accounted for 42.5% of the surface, followed by F···H/H···F interactions at 15.3%. mdpi.com The presence of C-H···F and C-H···π interactions is a common feature in the crystal packing of such fluorinated organic molecules. iucr.orgmdpi.comiucr.org These weak interactions play a crucial role in determining the supramolecular architecture. acs.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Fluorinated Compounds

| Interaction Type | Contribution in BFDP (%) | Contribution in Imine Compound 3 (%) |

| H···H | 50.4 | 42.5 |

| H···F/F···H | 20.0 | 15.3 |

| C···H/H···C | 14.3 | Not specified |

| H···O/O···H | 8.7 | Not applicable |

| C···C | 2.4 | 0.7 |

| C···F/F···C | 1.6 | 1.4 |

| F···F | 1.6 | 2.1 |

Data sourced from references nih.govmdpi.com. BFDP is 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one. Imine 3 is [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. frontiersin.org This technique is particularly valuable for studying the conformational flexibility and dynamics of molecules, providing insights that are complementary to the static picture offered by crystallography. acs.org

MD simulations have the potential to be a powerful tool for exploring the conformational landscape of this compound in different environments, such as in solution. For example, MD simulations have been employed to investigate the inhibitory potential of halogenated formamidine (B1211174) derivatives against monoamine oxidase A and B, revealing details about their stability and interactions. nih.gov In another study, MD simulations of dopamine (B1211576) transporter (DAT) inhibitors containing a bis(4-fluorophenyl)methyl group were used to model the ligand's binding poses within the protein, helping to rationalize its pharmacological profile. nih.gov Such simulations can predict preferred conformations and the dynamic interplay of non-covalent interactions, offering a deeper understanding of the molecule's behavior at a temporal resolution. acs.org

Advanced Applications in Materials Science and Medicinal Chemistry

Applications in Optoelectronic Materials

The quest for highly efficient and stable organic light-emitting diodes (OLEDs) has driven the development of novel organic materials with tailored electronic properties. Derivatives of Bis(4-fluorobenzyl)amine have shown significant promise in this area, particularly in the creation of electron-accepting materials for deep-blue emitting OLEDs.

Development of Electron Acceptors for Organic Light-Emitting Diodes (OLEDs)

A significant challenge in OLED technology is the realization of efficient and color-pure deep-blue emission. To address this, researchers have designed and synthesized novel electron acceptors incorporating the this compound moiety. One such example is 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA), an electron acceptor developed by integrating three bis(4-fluorophenyl)amine (B3260371) groups into a heptazine core. iucr.orgmdpi.comresearchgate.netgoogle.com The heptazine core acts as a strong electron-accepting unit due to its planar and rigid heterocyclic system. iucr.orgmdpi.comlookchem.com The introduction of the three bis(4-fluorophenyl)amine groups serves to maintain the electron-withdrawing character of the molecule while also enhancing its solubility, a crucial factor for device fabrication. iucr.orgmdpi.comlookchem.com

The design of HAP-3FDPA leverages the weak electron-donating ability of the bis(4-fluorophenyl)amine units in conjunction with the strong electron-accepting nature of the heptazine core. mdpi.comlookchem.com This combination results in deep Highest Occupied Molecular Orbital (HOMO) and shallow Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are calculated to be -5.90 eV and -1.64 eV, respectively. mdpi.comlookchem.com These electronic properties are critical for its function as an effective electron acceptor in OLED devices.

Exciplex System Formation and Performance Optimization

The electron acceptor HAP-3FDPA, containing the bis(4-fluorophenyl)amine units, has been successfully employed in the formation of a deep-blue-emitting exciplex system. iucr.orgmdpi.comresearchgate.netgoogle.com An exciplex, or excited-state complex, is formed at the interface between an electron-donating material and an electron-accepting material. google.com In this case, HAP-3FDPA serves as the electron acceptor, while 1,3-di(9H-carbazol-9-yl)benzene (mCP), a widely used host material with electron-donating carbazole (B46965) moieties, acts as the electron donor. iucr.orgmdpi.comresearchgate.netgoogle.com

The resulting exciplex system, specifically with a composition of 8 wt% HAP-3FDPA doped in mCP, exhibits highly efficient deep-blue emission. mdpi.comresearchgate.netgoogle.combalikesir.edu.tr This system demonstrates a high photoluminescence quantum yield (PLQY) of 53.2% and an emission peak at 433 nm. mdpi.combalikesir.edu.tr OLEDs fabricated with this exciplex as the emitting layer have shown impressive performance metrics. mdpi.comresearchgate.netgoogle.com These devices exhibit deep-blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.12), a high peak luminance of 15,148 cd/m², and a maximum external quantum efficiency (EQE) of 10.2%. mdpi.comresearchgate.netgoogle.comacs.orgtue.nl Furthermore, the device demonstrates a low efficiency roll-off at high luminance, maintaining high efficiency even at increased brightness levels. mdpi.comlookchem.com

The successful development of this exciplex system highlights a viable strategy for constructing high-performance deep-blue OLEDs. mdpi.comresearchgate.netgoogle.com The key performance parameters of the OLED device are summarized in the table below.

| Performance Metric | Value | Reference |

| Peak Emission Wavelength | 433 nm | mdpi.combalikesir.edu.tr |

| Photoluminescence Quantum Yield (PLQY) | 53.2% | mdpi.comresearchgate.netgoogle.combalikesir.edu.tr |

| External Quantum Efficiency (EQE) | 10.2% | mdpi.comresearchgate.netgoogle.combalikesir.edu.tr |

| Peak Luminance | 15,148 cd/m² | mdpi.comresearchgate.netgoogle.com |

| CIE Coordinates | (0.16, 0.12) | mdpi.comresearchgate.netgoogle.combalikesir.edu.tr |

| Turn-on Voltage | 4.0 V | lookchem.com |

Role in Ligand and Metal-Organic Framework (MOF) Design

The versatility of this compound and its derivatives extends to coordination chemistry, where they serve as ligands for the synthesis of metal complexes and as building blocks for the construction of Metal-Organic Frameworks (MOFs).

Synthesis of Metal Complexes with Chelating Ligands

Derivatives of this compound are utilized in the synthesis of chelating ligands that can coordinate with various metal ions. For instance, N,N-di(4-fluorobenzyl)dithiocarbamate has been used as a chelating ligand to prepare cadmium(II) and mercury(II) complexes. researchgate.net In the resulting mononuclear mercury complex, the metal center is tetrahedrally coordinated by two of the chelating dithiocarbamate (B8719985) ligands. researchgate.net The cadmium complex, when recrystallized from different solvent systems, can form both dimeric and trimeric structures with coordination geometries ranging from intermediate square pyramidal to trigonal bipyramidal, and distorted octahedral. researchgate.net

In a different application, a pro-ligand, 5-{(4-fluorobenzyl)amino}isophthalic acid, was synthesized and used in the solvothermal reaction with cadmium(II) nitrate (B79036) and 4,4′-bipyridine to form a three-dimensional MOF. tue.nl In this framework, the carboxylate groups of the ligand chelate and bridge the cadmium cations. tue.nl

While not directly using this compound, related Schiff base ligands derived from 4-fluorobenzylamine (B26447) (a primary amine precursor) have been used to synthesize nickel(II) and palladium(II) complexes. iucr.orgresearchgate.net In these complexes, the Schiff base acts as a bidentate chelating ligand, coordinating to the metal center through its imine nitrogen and phenolate (B1203915) oxygen atoms. iucr.orgresearchgate.net

Precursors for Nanomaterial Synthesis

Metal complexes containing this compound-derived ligands can also serve as precursors for the synthesis of nanomaterials. The cadmium(II) complex with N,N-di(4-fluorobenzyl)dithiocarbamate, for example, has been used as a single-source precursor for the solvothermal synthesis of cadmium sulfide (B99878) (CdS) nanoparticles. researchgate.net The resulting CdS nanoparticles have been shown to be active as photocatalysts for the degradation of organic dyes like methylene (B1212753) blue and rhodamine-6G. researchgate.net This demonstrates a pathway from a molecular metal complex to a functional nanomaterial.

Research in Neurological and Psychiatric Pharmacology

While direct pharmacological studies on this compound are not widely reported, research into structurally related compounds containing the bis(4-fluorophenyl)methyl moiety suggests potential applications in the field of neurological and psychiatric pharmacology. These studies often focus on the modulation of the dopamine (B1211576) transporter (DAT), a key protein involved in the regulation of dopamine levels in the brain and a target for drugs used to treat conditions like psychostimulant use disorders. nih.gov

A series of compounds described as 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have been synthesized and evaluated for their binding affinities at DAT. nih.gov Modifications to the alicyclic amine portion of these molecules, such as replacing a piperazine (B1678402) ring with a homopiperazine (B121016) or piperidine (B6355638) ring, were found to be well-tolerated for DAT binding. nih.gov Notably, some of these analogues showed improved metabolic stability in rat liver microsomes, a desirable property for potential drug candidates. nih.gov

Another compound, 3-alpha-[bis(4′-fluorophenyl)metoxy]-tropane, has been shown to reduce cocaine-induced early-gene expression, locomotor activity, and conditioned reward, indicating its potential as a dopamine uptake inhibitor with therapeutic applications. frontiersin.orgfrontiersin.org These findings, while not directly involving this compound, highlight the pharmacological relevance of the bis(4-fluorophenyl)methyl structural motif in the design of agents targeting the dopamine transporter system. Further research is needed to explore the specific neurological and psychiatric pharmacology of this compound and its closer derivatives.

Sigma-1 Receptor Binding Studies

In addition to their activity at DAT, many this compound derivatives exhibit significant binding affinity for sigma-1 (σ₁) receptors. annualreviews.orgnih.govacs.org Sigma receptors are unique intracellular proteins implicated in a variety of cellular functions and are considered potential targets for treating conditions like addiction and neurodegenerative diseases. d-nb.infoacs.org

The discovery that some DAT inhibitors also bind to σ₁ receptors has led to the hypothesis that a dual DAT/σ₁ binding profile might be therapeutically advantageous, particularly for treating cocaine abuse. annualreviews.orgnih.gov Sigma-1 antagonists have been shown to reduce some of the behavioral and toxic effects of cocaine. nih.govacs.org

Several research programs have focused on synthesizing and evaluating dual-target ligands. A series of piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues was developed to probe the structural requirements for optimal binding at both DAT and σ₁ receptors. nih.govacs.org Within this series, compounds 10 and 17 were found to be essentially equipotent at both DAT and σ₁ receptors. nih.govacs.orgresearchgate.net The modafinil-derived atypical DAT inhibitor JJC8-016 also has a high affinity for the σ₁ receptor (Kᵢ = 159 nM). wikipedia.org This dual-action approach represents a novel strategy in the development of medications, where interacting with a secondary target (σ₁) may help to modulate the effects of DAT inhibition, potentially leading to a more favorable therapeutic profile. annualreviews.orgnih.gov

| Compound | DAT Kᵢ (nM) | Sigma-1 Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 10 | 77 | 124 | acs.orgresearchgate.net |

| Compound 17 | 28 | 13 | acs.orgresearchgate.net |

| Compound 19 | 8.5 | ~374 | acs.orgresearchgate.net |

| JJC8-016 | 114 | 159 | wikipedia.org |

| JJC8-091 | 230 | 454 | wikipedia.org |

Antimicrobial and Antiviral Activity Investigations

While the primary focus of research on this compound derivatives has been on CNS targets, related structures containing the 4-fluorobenzyl or bis(4-fluorophenyl) moiety have been investigated for antimicrobial and antiviral properties.

A study on a hexahydrotriazine derivative, 1,3-bis(4-fluorophenyl)-5-butyl-1,3,5-triazacyclohexane , screened the compound for its activity against Gram-positive and Gram-negative bacteria. cerist.dzresearchgate.net Another investigation synthesized 4-((2-(Bis(4-fluorobenzyl)amino)ethyl)sulfonamido)benzenesulfonamide and evaluated its antimicrobial effects against a panel of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. dergipark.org.tr

In the realm of antiviral research, piperazine derivatives featuring a 4-fluorobenzyl group have shown promising activity as HIV-1 inhibitors. arabjchem.org Specifically, compounds with a 4-fluorobenzyl group attached to the piperazine ring demonstrated potent anti-HIV activity with IC₅₀ values in the nanomolar range. arabjchem.org Another compound, GRL-142 , which contains a bis-fluoro-benzene moiety at the P1 position, exhibited exceptionally potent antiviral activity against HIV-1, including drug-resistant strains. nih.gov These findings suggest that the fluorinated benzyl (B1604629) motif present in this compound could be a valuable component in the design of novel antimicrobial and antiviral agents.

Evaluation of Antibacterial Efficacy

The quest for new antibacterial agents has led researchers to explore a variety of synthetic compounds, including those incorporating fluorinated benzyl groups. While research on the parent this compound is not extensively detailed, derivatives containing this functional group have been synthesized and evaluated for their antibacterial properties.

One area of investigation involves the synthesis of taurinamidobenzenesulfonamide derivatives. In a study focused on these compounds, a molecule identified as 4-((2-(Bis(4-fluorobenzyl)amino)ethyl)sulfonamido) benzenesulfonamide (B165840) was tested against a panel of bacteria. This compound demonstrated activity against the Gram-positive bacterium Enterococcus faecalis, although it was found to be less potent compared to other derivatives in the same series, exhibiting a Minimum Inhibitory Concentration (MIC) of 1024 µg/mL. dergipark.org.tr The study highlighted that modifications to the amino group of sulfonamides could lead to molecules with antibacterial potential. dergipark.org.tr

Another class of compounds, fluorinated hydrazide-hydrazones, has also been assessed for antibacterial action. The presence of fluorine atoms is suggested to contribute to antibacterial activity, potentially through the formation of strong hydrogen bonds. mdpi.com For instance, a fluorinated hydrazone, 4-amino-N′-[2r,4c-bis(4-fluorophenyl)]-3-azabicyclo[3.3.1]non-9-ylidene)benzohydrazide, was synthesized, indicating the utility of the 4-fluorophenyl structure in creating potentially active agents. mdpi.com

Table 1: Antibacterial Activity of a this compound Derivative

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|

Screening for Antifungal Properties

The development of new antifungal agents is critical due to the rise of drug-resistant fungal infections. The inclusion of the 4-fluorobenzyl group has been a strategy in designing novel antifungal compounds.

Derivatives of 1,2,4-triazole, a core structure in many antifungal drugs, have been synthesized and tested. A specific derivative, bis(4-fluorobenzyl) triazolium, demonstrated significant antifungal activity against a range of tested fungal strains. nih.gov It displayed high activity with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 19 mg/mL against all tested microorganisms except for Saccharomyces cerevisiae. nih.gov

Conversely, in other molecular contexts, the presence of the bis(4-fluorobenzyl)amino group did not enhance antifungal effects. In a study of taurinamidobenzenesulfonamide derivatives, the introduction of the bis(4-fluorobenzyl)amino moiety into the structure was found to diminish the antifungal activity that was observed in other analogues within the series. dergipark.org.tr Similarly, while various diaryl pyrazole (B372694) carboxamides were synthesized and showed promise against fungal pathogens like Candida albicans, specific derivatives containing the this compound structure were not highlighted as the most potent in these studies. jocpr.com

Table 2: Antifungal Activity of a Bis(4-fluorobenzyl) Triazolium Derivative

| Compound Name | Fungal Strains | Minimum Inhibitory Concentration (MIC) |

|---|

Antiviral Agent Development

The 4-fluorobenzyl and bis(4-fluorobenzyl) moieties have been integral to the design of potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and influenza.

In the field of HIV research, several inhibitors have been developed that incorporate this chemical feature. One notable example is an HIV protease inhibitor, GRL-142, which contains a bis-fluoro-benzene structure at the P1 position. This compound exhibits exceptionally potent antiviral activity, with a 50% inhibitory concentration (IC50) of 0.019 nM, and demonstrates a significantly better inhibition of protease dimerization compared to the clinical drug Darunavir. nih.gov Furthermore, novel piperazine analogues carrying a 4-fluorobenzyl group have been designed as CCR5 antagonists, a type of HIV entry inhibitor. These compounds showed promising antiviral activities with IC50 values ranging from 0.0314 µM to 0.146 µM. arabjchem.org Another series of HIV-1 integrase inhibitors based on an 8-hydroxy- dergipark.org.trmdpi.comnaphthyridine-7-carboxamide scaffold also featured a 4-fluorobenzyl group, demonstrating sub-micromolar potency against HIV-1 replication in cell culture. researchgate.net

The 4-fluorobenzyl group has also been utilized in the development of influenza virus inhibitors. An N-benzyl 4,4-dipeptide piperidine analogue was identified as a promising hit against the influenza A/H1N1 virus. The inhibitory activity was improved five-fold with the introduction of a fluorine atom, resulting in the 4-fluorobenzyl analogue, which acts as an influenza fusion inhibitor. csic.es

Table 3: Antiviral Activity of Compounds Containing a (Bis)4-fluorobenzyl Moiety

| Compound/Derivative Class | Virus | Target | Activity (IC₅₀) |

|---|---|---|---|

| GRL-142 (contains bis-fluoro-benzene) | HIV-1 | Protease | 0.019 nM nih.gov |

| Piperazine analogues (with 4-fluorobenzyl group) | HIV-1 | CCR5 | 0.0314 µM - 0.146 µM arabjchem.org |

| 8-hydroxy- dergipark.org.trmdpi.comnaphthyridine-7-carboxamides (with 4-fluorobenzyl group) | HIV-1 | Integrase | Sub-micromolar researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of fluorinated amines like Bis(4-fluorobenzyl)amine is an area of active research, with a focus on developing more efficient, sustainable, and versatile methods. acs.orgnih.govresearchgate.net While traditional methods such as the reductive amination of 4-fluorobenzaldehyde (B137897) with 4-fluorobenzylamine (B26447) are effective, future research is directed towards overcoming limitations and expanding the synthetic toolkit.

Emerging strategies include:

Greener Synthetic Routes: Researchers are exploring the use of benign and abundant C1 sources like carbon dioxide (CO₂) and carbon disulfide (CS₂) to create fluorinated amine derivatives. acs.orgnih.gov These methods aim to replace toxic reagents, such as difluorophosgene derivatives, historically used in the synthesis of related compounds. nih.gov

Late-Stage Fluorination: A significant trend in medicinal chemistry is the introduction of fluorine atoms at later stages of a synthetic sequence. tandfonline.comrsc.org This allows for the diversification of complex molecules with established biological activity, potentially improving their therapeutic profiles. rsc.org Applying this philosophy could lead to novel derivatives of this compound with enhanced properties.

Photoredox Catalysis: Light-mediated chemistry offers a powerful alternative for creating complex molecules under mild conditions. diva-portal.org The application of photoredox catalysis could enable new pathways for the synthesis and functionalization of this compound and its analogues, offering high functional group tolerance and unique reactivity. nih.govresearchgate.netdiva-portal.org

Advanced Fluorinating Reagents: The development of new and more user-friendly deoxyfluorination reagents is a key goal. acs.orgnih.govmdpi.com For instance, research into activating sulfur hexafluoride (SF₆), a potent greenhouse gas, to serve as a stable deoxyfluorination reagent presents an innovative and more benign alternative to traditional reagents. acs.orgnih.gov

| Synthetic Approach | Traditional Method (e.g., Reductive Amination) | Emerging Methodologies |

| Description | Reaction of 4-fluorobenzaldehyde with 4-fluorobenzylamine in the presence of a reducing agent. | Utilization of photoredox catalysis, novel C1 sources (CO₂, CS₂), or advanced deoxyfluorination reagents. acs.orgnih.govdiva-portal.org |

| Key Advantages | Well-established, reliable for specific targets. | Greener, more versatile, allows for late-stage functionalization, milder reaction conditions. acs.orgnih.govrsc.org |

| Potential for this compound | Standard synthesis of the core structure. | Access to a wider range of complex derivatives, improved efficiency, and reduced environmental impact. nih.gov |

Advanced Computational Modeling and Prediction

Computational chemistry provides indispensable tools for understanding and predicting the behavior of fluorinated molecules like this compound. acs.orgnih.gov These methods are crucial for rational drug design and materials development, allowing for the in-silico evaluation of properties before undertaking complex and costly experimental synthesis. emerginginvestigators.orgbiorxiv.org

Key computational approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate molecular geometry, electronic properties, and reactivity. emerginginvestigators.orgrsc.org For this compound, this can predict how the fluorine atoms influence the molecule's shape, stability, and interaction with biological targets or other materials. emerginginvestigators.org

Molecular Dynamics (MD) Simulations: MD simulations are essential for understanding the conformational flexibility of the molecule and its interactions within a biological environment, such as a protein binding pocket or a lipid membrane. acs.orgnih.gov These simulations can reveal the role of fluorine in mediating interactions with water or protein residues, which is critical for ligand binding. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biorxiv.org By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized analogues, thereby accelerating the discovery of potent compounds. biorxiv.org

Force Field Development: Accurate atomistic force fields are essential for reliable molecular simulations. acs.orgnih.gov Ongoing research focuses on developing and refining force field parameters specifically for fluorinated organic molecules to better capture the unique electronic effects of the carbon-fluorine bond. acs.org

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. emerginginvestigators.orgrsc.org | Molecular geometry, chemical stability, reaction mechanisms. emerginginvestigators.org |

| Molecular Dynamics (MD) | Simulate behavior in biological systems. acs.orgnih.gov | Binding modes, conformational changes, interaction with water. acs.org |

| QSAR Modeling | Predict biological activity of new derivatives. biorxiv.org | Binding affinity, metabolic stability. biorxiv.org |

| Force Field Development | Improve accuracy of molecular simulations. acs.org | More reliable prediction of intermolecular interactions. nih.gov |

Exploration of New Application Areas in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.govoup.com The this compound scaffold is structurally related to compounds investigated for various therapeutic targets, particularly within the central nervous system.

Future research directions in medicinal chemistry include:

Dopamine (B1211576) Transporter (DAT) Inhibitors: Derivatives of bis(4-fluorophenyl) compounds have been extensively studied as inhibitors of the dopamine transporter. nih.govacs.orgnih.gov Atypical DAT inhibitors are being investigated as potential pharmacotherapies for psychostimulant use disorders. acs.org Further modification of the this compound structure could lead to new candidates with improved efficacy and metabolic profiles. acs.orgnih.gov

Sigma-1 Receptor Ligands: Research has explored dual-target ligands that bind to both DAT and sigma-1 receptors, which may offer a novel approach for treating cocaine abuse. nih.gov The this compound core could serve as a starting point for designing such dual-action probes.

Anticancer Agents: Fluorinated piperidones derived from fluorobenzaldehyde, such as EF24, have shown potent anti-inflammatory and anticancer activity. scispace.com By incorporating the this compound moiety into similar heterocyclic systems, novel anticancer agents could be developed.

Enzyme Inhibitors: The introduction of fluorine can significantly alter the electronic properties and binding interactions of a molecule, making it a valuable tool in the design of enzyme inhibitors. researchgate.net For example, fluorinated motifs have been incorporated into inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com Exploring this compound derivatives as inhibitors for various enzymes is a promising research avenue.

| Potential Therapeutic Area | Rationale Based on Structurally Related Compounds | Key Research Objective |

| Psychostimulant Use Disorders | Analogues show atypical dopamine transporter (DAT) inhibitor profiles. nih.govacs.orgnih.gov | Design derivatives with improved metabolic stability and selectivity. acs.org |

| Neurodegenerative Diseases | Piperazine (B1678402) derivatives with 4-fluorobenzyl groups have been synthesized for this purpose. google.com | Investigate neuroprotective effects and mechanism of action. |

| Oncology | Related fluorinated compounds exhibit antiproliferative and anti-inflammatory activity. scispace.com | Synthesize and evaluate new heterocyclic systems containing the this compound scaffold. |

| Enzyme Inhibition | Fluorine substitution is a key strategy for designing potent and selective enzyme inhibitors. researchgate.netmdpi.com | Screen derivatives against a panel of disease-relevant enzymes. |

Integration into Emerging Materials Science Technologies

Fluoropolymers and other fluorinated materials are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique electrical characteristics. wikipedia.orgrsc.orgsciengine.comnih.gov this compound, as a fluorinated building block, has the potential to be integrated into a new generation of advanced materials.

Emerging applications in materials science include:

Specialty Polymers: Fluorinated polymers are used in a wide range of demanding applications, from coatings and seals to membranes and lithium batteries. sciengine.comresearchgate.net this compound could serve as a novel monomer or cross-linking agent to synthesize specialty polyamides or polyimides with enhanced thermal resistance and specific dielectric properties.

Organic Electronics: Fluorinated compounds are increasingly used in organic light-emitting diodes (OLEDs) to tune electronic properties and improve device efficiency. mdpi.com For instance, a heptazine acceptor substituted with bis(4-fluorophenyl)amine (B3260371) groups has been used to create efficient deep-blue OLEDs. mdpi.com The this compound structure could be incorporated into new host or acceptor materials for similar applications.

Perovskite Solar Cells: Organic cations are crucial components in structuring 2D hybrid perovskites for solar cell applications. researchgate.net 4-fluorobenzylamine has been used to construct multilayered perovskite structures. researchgate.net this compound could be explored as a larger, more complex organic spacer to create novel 2D or quasi-2D perovskite architectures with tailored optoelectronic properties.

Surface Modification: The low surface energy associated with fluorinated compounds can be exploited to create hydrophobic or oleophobic surfaces. This compound could be used to functionalize surfaces, imparting properties such as water repellency and chemical resistance to various substrates.

| Materials Science Application | Role of this compound | Resulting Material Property |

| Specialty Polymers | Monomer or cross-linking agent. | High thermal stability, chemical resistance, tailored electrical properties. sciengine.comnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Building block for host or acceptor materials. mdpi.com | Tuned energy levels, enhanced charge transport, improved device efficiency. mdpi.com |

| Hybrid Perovskites | Organic spacer molecule. researchgate.net | Novel 2D/quasi-2D structures, tailored bandgaps for solar cells. researchgate.net |

| Surface Functionalization | Surface modifying agent. | Low surface energy, hydrophobicity, chemical inertness. rsc.orgsciengine.com |

Q & A

Q. What are the common synthetic routes for preparing Bis(4-fluorobenzyl)amine, and how can its purity be optimized?

Answer: this compound is typically synthesized via iridium-catalyzed alkylation reactions. For instance, a modified procedure involves reacting 4-fluorobenzyl alcohol with amines under catalytic conditions, leveraging transition metals like iridium to facilitate C–N bond formation . Key steps include:

- Catalyst selection : Iridium complexes (e.g., [Cp*IrCl₂]₂) enhance selectivity for secondary amine formation.

- Reaction conditions : Optimize temperature (80–100°C) and solvent (DMSO or toluene) to minimize side products like tertiary amines.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using HCl to form the hydrochloride salt) ensures ≥97% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–7.4 ppm, doublets from fluorine coupling) and methylene groups (δ 3.7–4.0 ppm, singlet for –CH₂–N–) confirm connectivity . Fluorine splitting in ¹H NMR (J ≈ 8–10 Hz) distinguishes para-substitution.

- Mass spectrometry (MS) : ESI-MS or GC-MS detects the molecular ion peak at m/z 247 [M+H]⁺, with fragmentation patterns matching the benzylamine backbone.

- Elemental analysis : Matches calculated C, H, N, and F percentages (e.g., C₁₄H₁₃F₂N: C 68.0%, H 5.3%, N 5.7%, F 15.4%) .

Advanced Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound derivatives be resolved?

Answer: Discrepancies (e.g., unexpected NMR shifts or bond lengths in X-ray data) require multi-technique validation:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., distinguishing regioisomers) .

- X-ray refinement : Use programs like SHELXL to refine occupancy ratios and thermal parameters. For example, in tin(IV) complexes of this compound derivatives, bond angles (e.g., Sn–S = 2.4–2.6 Å) are validated against residual electron density maps .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or optimize geometries to compare with experimental data .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects. Derivatives with EC₅₀ < 10 µM warrant further study .

- Microbial susceptibility testing : Broth microdilution (CLSI guidelines) determines MIC values against pathogens like S. aureus or E. coli .

Q. How is X-ray crystallography applied to determine the molecular geometry of this compound metal complexes?

Answer:

- Data collection : Use a CCD diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflections (e.g., 5,687 independent reflections for a tin(IV) complex) .

- Structure solution : SHELXS-97 generates phase models, while SHELXL-97 refines parameters (R₁ < 0.06). Key metrics include:

- Bond lengths : Sn–N ≈ 2.1–2.3 Å, Sn–S ≈ 2.4–2.6 Å.

- Angles : N–Sn–S angles ≈ 90–100° for octahedral geometry .

- Validation : Check R-factor convergence (Δ/σ < 0.001) and residual electron density (< ±0.6 eÅ⁻³) .

Q. What role does this compound play in coordination chemistry?

Answer: The amine acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Sn(IV), Ir(III)):

- Metal binding : The lone pair on the nitrogen coordinates to metals, while fluorobenzyl groups enhance solubility in organic solvents .

- Applications : Tin(IV) complexes exhibit luminescence and catalytic activity in thiol-ene reactions. Structural data (e.g., triclinic P1 space group, Z = 2) confirm distorted octahedral geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.